molecular formula C19H16ClFN2O2S B2724625 5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide CAS No. 896607-14-0

5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide

Cat. No.: B2724625
CAS No.: 896607-14-0
M. Wt: 390.86
InChI Key: DIHHYZIYSQZQGO-UHFFFAOYSA-N
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Description

5-Chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide (molecular formula: C₁₆H₁₅ClFNO₂; monoisotopic mass: 307.0775 g/mol) is a benzamide derivative featuring a thiazole ring substituted with a 4-fluorophenyl group and an ethyl linker connecting the thiazole to the benzamide core .

Properties

IUPAC Name

5-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2S/c1-25-17-7-4-13(20)10-16(17)18(24)22-9-8-15-11-26-19(23-15)12-2-5-14(21)6-3-12/h2-7,10-11H,8-9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHHYZIYSQZQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide typically involves multi-step organic reactionsThe final step involves coupling the thiazole derivative with 5-chloro-2-methoxybenzamide under appropriate conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid derivative, while substitution of the chloro group can produce various substituted benzamides .

Mechanism of Action

The mechanism of action of 5-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Glibenclamide (5-Chloro-N-[2-[4-[[[(Cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide)

  • Key Differences: The thiazole ring in the target compound is replaced by a sulfonylphenyl group in glibenclamide, which is further modified with a cyclohexylcarbamoyl amino moiety . Glibenclamide’s sulfonamide group enhances its binding to sulfonylurea receptors (SUR1) in pancreatic β-cells, a mechanism critical for insulin secretion . Physical Properties: Glibenclamide is practically insoluble in water (melting point: 169–174°C), while the target compound’s ethyl-thiazole linkage may improve solubility due to reduced hydrophobicity .

N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide

  • Key Differences: Lacks the ethyl bridge and 4-fluorophenyl substitution on the thiazole.

2-Chloro-N-[5-(4-Methoxybenzyl)-1,3-Thiazol-2-yl]Benzamide

  • Key Differences :
    • Substitutes the 4-fluorophenyl group with a 4-methoxybenzyl moiety on the thiazole.
    • Methoxy groups are electron-donating, which may alter electronic distribution and receptor affinity compared to the electron-withdrawing fluorine in the target compound .

Physicochemical Properties

  • Fluorine Substitution: The 4-fluorophenyl group in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogues (e.g., glibenclamide) .
  • Chlorine and Methoxy Groups : Common in benzamide derivatives; chlorine’s electron-withdrawing effect may increase electrophilicity, while methoxy groups improve solubility .

Biological Activity

5-Chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a chlorobenzene moiety, a thiazole ring, and a methoxy group. The synthesis typically involves multi-step organic reactions that allow for the formation of the thiazole and benzamide functionalities.

Synthesis Overview:

  • Starting Materials : 4-fluorophenyl derivatives and thiazole precursors.
  • Reagents : Common reagents include Hantzsch thiazole synthesis conditions.
  • Yield : The yield of synthesized compounds often varies; for instance, related compounds have shown yields around 65% under optimized conditions .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related thiazole derivatives. For example, compounds structurally similar to this compound were screened against various bacterial strains:

  • Staphylococcus aureus (Gram-positive)
  • Chromobacterium violaceum (Gram-negative)

These studies indicated promising antibacterial activity, suggesting that modifications in the thiazole ring could enhance efficacy against resistant strains .

Anticancer Potential

Research has indicated that benzamide derivatives can exhibit anticancer properties by targeting specific cellular pathways. For instance:

  • Mechanism of Action : Compounds like this compound may inhibit key enzymes involved in cancer cell proliferation.
  • Case Studies : In vitro evaluations have shown that certain benzamide derivatives significantly reduce cell viability in various cancer cell lines, indicating potential as chemotherapeutic agents .

Kinetic Studies

Kinetic analysis of similar compounds has revealed that they act as competitive inhibitors in biochemical assays. For example, studies on tyrosinase inhibition demonstrated that some derivatives effectively reduced melanin production in treated cells, which could be relevant for skin-related conditions .

Summary of Biological Activities

Activity TypeTarget Organism/ProcessObserved EffectReference
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialChromobacterium violaceumModerate inhibition
AnticancerVarious cancer cell linesReduced cell viability
Enzyme InhibitionTyrosinaseCompetitive inhibition

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves coupling a benzamide precursor with a thiazole derivative. For example, carbodiimide-based coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are effective for amide bond formation between carboxylic acids and amines, as demonstrated in analogous compounds . Key parameters include maintaining low temperatures (e.g., -50°C for sensitive intermediates) and optimizing solvent systems (e.g., pyridine or dioxane) to prevent side reactions . Monitoring via TLC and NMR ensures reaction progression and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation relies on IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), 1H-NMR (distinct signals for methoxy, thiazole protons, and aromatic regions), and elemental analysis (C, H, N, S content) . For crystalline derivatives, X-ray crystallography resolves intermolecular interactions, such as hydrogen bonding (e.g., N–H⋯N in thiazole dimers), which stabilize the molecular packing .

Q. How does pH affect the fluorescence properties of benzamide-thiazole derivatives?

Fluorescence intensity in related compounds peaks at pH 5, attributed to protonation/deprotonation of functional groups affecting electron transfer. At pH extremes (<3 or >9), fluorescence quenching occurs due to structural instability . Optimal conditions for fluorescence studies include 25°C and λexem = 340/380 nm, with a limit of detection (LOD) of 0.269 mg/L .

Advanced Research Questions

Q. How can contradictions in reported biological activities of similar compounds be resolved?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from differences in assay conditions (e.g., cell lines, concentration ranges) or substituent effects. Structure-activity relationship (SAR) studies, such as modifying the fluorophenyl or methoxy groups, can isolate key pharmacophores. Comparative molecular docking (e.g., targeting PFOR enzymes or kinase pathways) may clarify mechanisms .

Q. What strategies optimize synthesis when low yields occur due to byproducts?

Byproduct formation is minimized by:

  • Temperature control : Slow addition of reagents at 20–25°C to prevent exothermic side reactions .
  • Catalyst selection : Using coupling agents like HOBt to enhance amide bond efficiency .
  • Purification : Recrystallization from ethanol-DMF mixtures or column chromatography for high-purity isolates .

Q. How does X-ray crystallography confirm molecular conformation and interactions?

Crystallographic data reveal planar conformations of the thiazole and benzamide moieties, stabilized by intermolecular hydrogen bonds (e.g., N–H⋯N) and π-π stacking. For example, centrosymmetric dimers formed via N1–H1⋯N2 interactions in analogous compounds validate steric and electronic effects critical for biological activity .

Q. How do substituents on the thiazole ring impact enzyme inhibition efficacy?

Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance binding to enzyme active sites by increasing electrophilicity. Substitution at the thiazole 4-position (e.g., ethyl or methyl groups) improves steric complementarity, as seen in compounds targeting anaerobic PFOR enzymes or tyrosine kinases .

Methodological Tables

Table 1: Optimal Fluorescence Conditions for Benzamide-Thiazole Derivatives

ParameterOptimal ValueEffect of DeviationReference
pH5.0Quenching at pH <3 or >9
Temperature25°CReduced intensity at >40°C
SolventEthanolPolarity affects λem

Table 2: Key Synthetic Parameters and Yields

Reagent SystemTemperatureYield (%)Purity (HPLC)Reference
DCC/HOBt-50°C78–85>95%
Chloroacetyl chloride25°C65–7090%

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